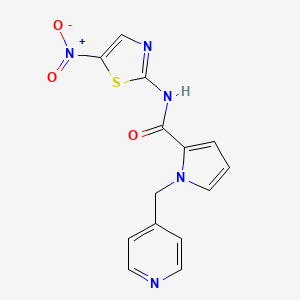
N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide, also known as compound 1, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide 1 involves the inhibition of the enzyme CDK9, which plays a crucial role in the transcriptional regulation of genes involved in cancer cell growth and survival. By inhibiting CDK9, this compound 1 disrupts the transcriptional machinery of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound 1 has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide 1 in lab experiments is its potency and specificity for CDK9 inhibition. However, one limitation is that it is not yet approved for clinical use, and its toxicity and pharmacokinetics in humans are not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide 1. One area of interest is the development of more potent and selective CDK9 inhibitors based on the structure of this compound 1. Another direction is the investigation of the combination of this compound 1 with other anticancer agents to enhance its efficacy. Additionally, the study of the pharmacokinetics and toxicity of this compound 1 in humans is an important area for future research.
Métodos De Síntesis
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide 1 involves several steps, including the reaction of 2-chloro-N-(pyridin-4-ylmethyl)pyrrole-2-carboxamide with sodium nitrite and thiosemicarbazide to form the thiazole ring. The final product is obtained through the reaction of the intermediate with 5-nitro-2-thiophenecarboxylic acid.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-1-(pyridin-4-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3S/c20-13(17-14-16-8-12(23-14)19(21)22)11-2-1-7-18(11)9-10-3-5-15-6-4-10/h1-8H,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMDZNMJPOEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-Ethyl-4-hydroxybutyl)amino]propyl]phenol](/img/structure/B7359168.png)
![3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide](/img/structure/B7359180.png)
![Tert-butyl 7-[(2-ethyl-4-hydroxybutyl)amino]-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7359187.png)
![1-[6-[(1S,5R)-bicyclo[3.1.0]hexane-3-carbonyl]-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-1-yl]-2-cyclobutylideneethanone](/img/structure/B7359194.png)
![N-[1-(4,4-dimethylpent-2-ynoyl)piperidin-3-yl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7359200.png)
![N-[1-[1-(5-methyl-1,3-oxazole-4-carbonyl)piperidin-4-yl]cyclopropyl]-2-(oxolan-3-ylmethoxy)acetamide](/img/structure/B7359211.png)
![Cyclohexylmethyl 3-[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B7359216.png)
![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-ethyl-N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]pentanamide](/img/structure/B7359244.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![N-[2-hydroxy-3-[(2-methoxy-3-methylpentanoyl)-methylamino]propyl]-3-methylhexanamide](/img/structure/B7359270.png)
![methyl (2S)-2-[[(2S)-2-[[2-(4-methylpentanoylamino)acetyl]amino]propanoyl]amino]propanoate](/img/structure/B7359271.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)